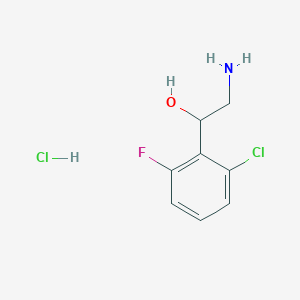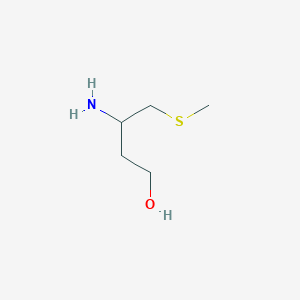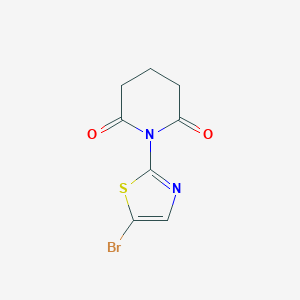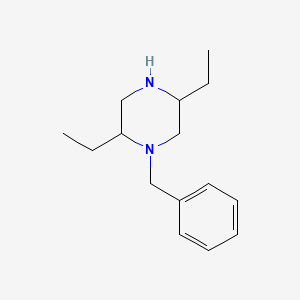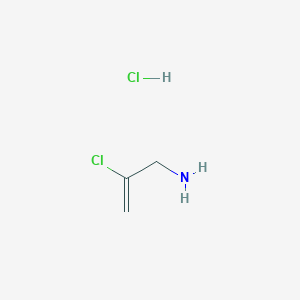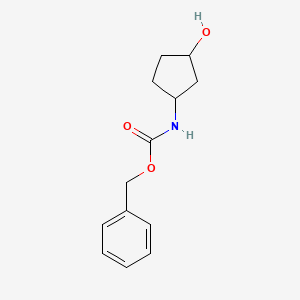
Benzyl (3-hydroxycyclopentyl)carbamate
Vue d'ensemble
Description
Benzyl (3-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) . The InChI key is BOLLUGKKOBOJGH-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzyl carbamates are known to be susceptible to hydrogenation and other reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 415.1±44.0 °C at 760 mmHg . The compound is soluble .Applications De Recherche Scientifique
Anticholinesterase Activity
Studies have highlighted the synthesis of novel carbamates with significant anticholinesterase activity, indicating potential for the treatment of conditions like Alzheimer's disease. Luo et al. (2005) reported the creation of carbamates showing potent inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting remarkable selectivity for one enzyme over the other, suggesting their relevance in understanding the interaction between carbamate-based inhibitors and cholinesterase enzymes Luo et al., 2005.
Antibacterial and Antitubercular Properties
Research by Liang et al. (2020) and Cheng et al. (2019) has explored the antibacterial and antitubercular properties of (3-benzyl-5-hydroxyphenyl)carbamates. These compounds have shown potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, with minimal effects on Gram-negative strains, indicating a specific mechanism of action similar to vancomycin Liang et al., 2020; Cheng et al., 2019.
Catalysis and Synthetic Methodologies
Zhang et al. (2006) have demonstrated the use of Au(I) catalysts for the intramolecular hydrofunctionalization of allenes, leading to the efficient formation of various heterocycles. This showcases the role of benzyl (3-hydroxycyclopentyl)carbamate derivatives in advancing synthetic methods for complex molecule construction Zhang et al., 2006.
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-(3-hydroxycyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696839 | |
| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939426-84-3 | |
| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



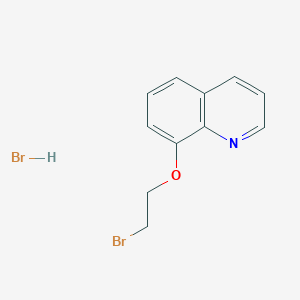


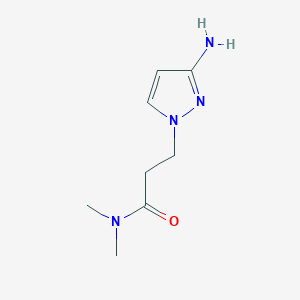
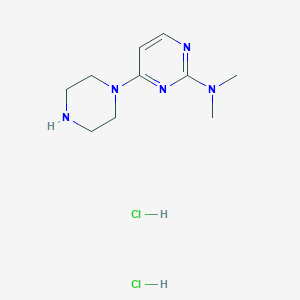

![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
